(2-Chloro-4-phenoxyphenyl)methanol
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Overview
Description
(2-Chloro-4-phenoxyphenyl)methanol is an organic compound with the molecular formula C13H11ClO2 It is characterized by a phenyl ring substituted with a chloro group at the 2-position and a phenoxy group at the 4-position, with a methanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chloro-4-phenoxyphenyl)methanol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a phenol derivative reacts with a chlorinated benzene compound under basic conditions to form the desired product . Another method involves the reduction of 2-chloro-4-phenoxybenzaldehyde using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-phenoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(2-Chloro-4-phenoxyphenyl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-4-phenoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-phenoxyphenyl)methanol: Similar in structure but with the chloro group at the 3-position.
(4-Phenoxyphenyl)methanol: Lacks the chloro group, making it less reactive in certain chemical reactions.
Uniqueness
(2-Chloro-4-phenoxyphenyl)methanol is unique due to the presence of both chloro and phenoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11ClO2 |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
(2-chloro-4-phenoxyphenyl)methanol |
InChI |
InChI=1S/C13H11ClO2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8,15H,9H2 |
InChI Key |
XLYOSMZEALUBER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)CO)Cl |
Origin of Product |
United States |
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